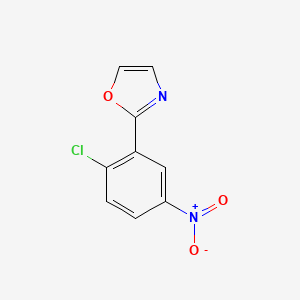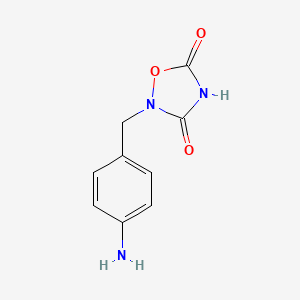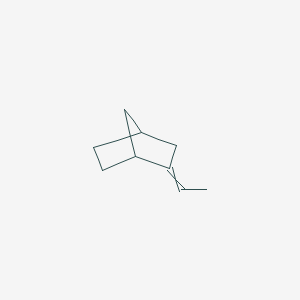
2-Ethylidenenorbornane
概要
説明
2-Ethylidenenorbornane is an organic compound with the molecular formula C₉H₁₄. It is a derivative of norbornane, featuring an ethylidene group attached to the norbornane structure. This compound is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethylidenenorbornane can be synthesized through the isomerization of vinyl norbornene. Vinyl norbornene itself is obtained via the Diels-Alder reaction between butadiene and cyclopentadiene . The isomerization process involves rearranging the vinyl group to form the ethylidene group.
Industrial Production Methods: In industrial settings, the production of ethylidene norbornene typically involves a two-step process starting from cyclopentadiene . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Ethylidenenorbornane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction typically produces alkanes.
科学的研究の応用
2-Ethylidenenorbornane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
作用機序
The mechanism by which 2-Ethylidenenorbornane exerts its effects depends on its specific application. In polymer chemistry, the ethylidene group participates in copolymerization reactions, contributing to the formation of cross-linked polymer networks. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .
類似化合物との比較
Norbornene: A related compound with a similar bicyclic structure but lacking the ethylidene group.
Vinyl Norbornene: The precursor to 2-Ethylidenenorbornane, featuring a vinyl group instead of an ethylidene group.
Norbornadiene: Another bicyclic compound with two double bonds, differing in its degree of unsaturation.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry.
特性
分子式 |
C9H14 |
|---|---|
分子量 |
122.21 g/mol |
IUPAC名 |
2-ethylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h2,7,9H,3-6H2,1H3 |
InChIキー |
JURLNXPXCMWCHE-UHFFFAOYSA-N |
正規SMILES |
CC=C1CC2CCC1C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
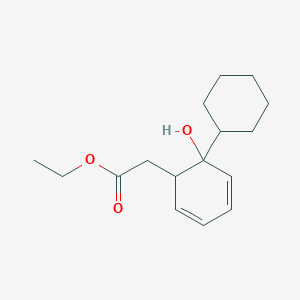
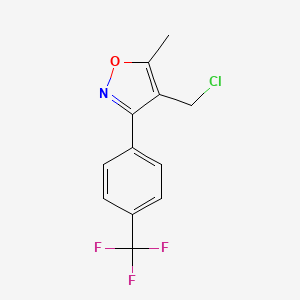
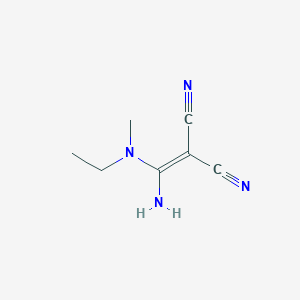


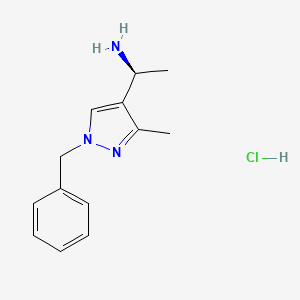
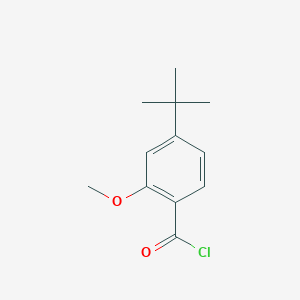
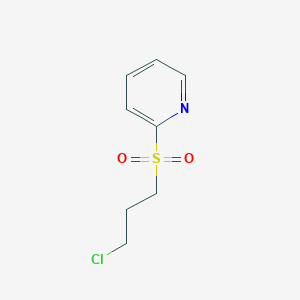

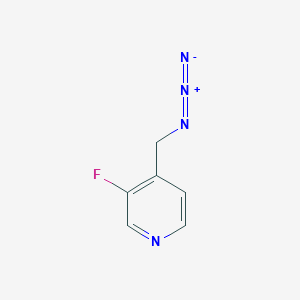
![N4-(4-tert-butylphenyl]-2-chloro-5-fluoro-4-pyrimidineamine](/img/structure/B8425048.png)
![3-Bromomethyl-benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B8425050.png)
